molecular formula C5H11N3O B1375096 1-Amino-3-methyl-1,3-diazinan-2-one CAS No. 1461709-11-4

1-Amino-3-methyl-1,3-diazinan-2-one

Cat. No.: B1375096
CAS No.: 1461709-11-4
M. Wt: 129.16 g/mol
InChI Key: KTANLHGRLYUOQT-UHFFFAOYSA-N
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Description

1-Amino-3-methyl-1,3-diazinan-2-one (C₅H₁₁N₃O) is a six-membered heterocyclic compound featuring a diazinan-2-one backbone with an amino (-NH₂) group at position 1 and a methyl (-CH₃) group at position 3 (Fig. 1) . Its molecular structure (SMILES: CN1CCCN(C1=O)N) and InChIKey (KTANLHGRLYUOQT-UHFFFAOYSA-N) confirm the presence of a non-planar six-membered ring with distinct hydrogen-bonding capabilities due to the amino substituent . Predicted collision cross-sections (CCS) for its adducts, such as [M+H]⁺ (126.3 Ų) and [M+Na]⁺ (136.6 Ų), highlight its physicochemical behavior in mass spectrometry .

Properties

IUPAC Name

1-amino-3-methyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c1-7-3-2-4-8(6)5(7)9/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTANLHGRLYUOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461709-11-4
Record name 1-amino-3-methyl-1,3-diazinan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methyl-1,3-diazinan-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1,3-diazinan-2-one with ammonia can yield 1-amino-3-methyl-1,3-diazinan-2-one . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of 1-amino-3-methyl-1,3-diazinan-2-one often involves large-scale synthesis using batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methyl-1,3-diazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-3-methyl-1,3-diazinan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-methyl-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Diazinan-2-one Derivatives

Structural and Crystallographic Differences

1-Amino-3-methyl-1,3-diazinan-2-one
  • Substituents: Amino (-NH₂) at position 1, methyl (-CH₃) at position 3.
  • Hydrogen Bonding: The amino group enables strong N-H⋯O interactions, influencing crystal packing and solubility.
1,3-Dimethyl-1,3-diazinan-2-one (DMPU)
  • Substituents : Methyl groups at positions 1 and 3.
  • Crystallinity : Liquid at room temperature but crystallizes upon standing. Forms hydrogen-bonded dimers in the solid state (N-H⋯O distance: 2.00 Å) .
  • Bond Parameters : C=O bond length: 1.248 Å; N-C bonds: ~1.36 Å .
1-Methyl-1,3-diazinan-2-one
  • Substituents : Methyl at position 1, hydrogen at position 3.
  • Ring Geometry: Non-planar six-membered ring with a dihedral angle of 42.1° between N1/C1/N2 and C2/C3/C4 planes .
5,5-Difluoro-1-methyl-1,3-diazinan-2-one
  • Substituents : Methyl at position 1, fluorine atoms at position 5.

Physicochemical Properties

Property 1-Amino-3-methyl-1,3-diazinan-2-one DMPU 1-Methyl-1,3-diazinan-2-one
Molecular Formula C₅H₁₁N₃O C₅H₁₀N₂O C₅H₁₀N₂O
Melting Point Not reported Liquid (crystallizes on cooling) 263–267°C (analogous compound)
Solubility Likely polar aprotic Miscible with water Limited data
CCS ([M+H]⁺) 126.3 Ų Not reported Not reported
Hydrogen Bonding Strong N-H⋯O interactions Moderate N-H⋯O dimers Weak (no amino group)

Reactivity and Acidity

  • Acidity: The amino group in 1-amino-3-methyl-1,3-diazinan-2-one increases acidity compared to methyl-substituted analogs. For example, 1-amino-3-methyl-1,2,3-triazolium (a structurally distinct analog) has a deprotonation enthalpy (DPE) of 286.9 kcal·mol⁻¹, higher than unsubstituted triazolium (261.2 kcal·mol⁻¹) . This suggests that amino-substituted diazinanones may exhibit stronger proton-donor capabilities.
  • Reaction Pathways: Amino groups can alter reaction mechanisms. In solid-state reactions, amino-substituted triazolium cations form cross-linked products via exocyclic NH₂ proton transfer, differing from methyl-substituted counterparts .

Biological Activity

Overview

1-Amino-3-methyl-1,3-diazinan-2-one (CAS Number: 1461709-11-4) is a heterocyclic compound with the molecular formula C₅H₁₁N₃O, known for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly due to its structural characteristics that allow for interactions with various biological targets.

  • Molecular Weight : 129.16 g/mol
  • SMILES : CN1CCCN(C1=O)N
  • InChI : InChI=1S/C5H11N3O/c1-7-3-2-4-8(6)5(7)9/h2-4,6H2,1H3

The biological activity of 1-amino-3-methyl-1,3-diazinan-2-one is attributed to its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various biochemical reactions, including:

  • Formation of Hydrogen Bonds : The compound can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Substitution Reactions : The amino group can be involved in substitution reactions, enhancing its reactivity and interaction with other compounds.

Biological Activities

Research has highlighted several key biological activities associated with 1-amino-3-methyl-1,3-diazinan-2-one:

Antimicrobial Activity

Studies have shown that the compound exhibits significant antimicrobial properties against various pathogens. For instance:

  • Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.

Anticancer Properties

The compound's unique structure has led to investigations into its anticancer potential:

  • Cell Line Studies : In vitro studies have indicated that 1-amino-3-methyl-1,3-diazinan-2-one can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Comparative Analysis

To better understand the uniqueness of 1-amino-3-methyl-1,3-diazinan-2-one, a comparison with similar compounds is essential:

CompoundStructure CharacteristicsBiological Activity
1-Amino-3-methyl-1,3-diazinan-2-one Contains both amino and methyl groupsAntimicrobial, anticancer
3-Methyl-1,3-diazinan-2-one Lacks amino groupLimited biological activity
1-Amino-1,3-diazinan-2-one Lacks methyl groupDifferent reactivity

Case Studies

Recent studies have provided insights into the applications and effects of 1-amino-3-methyl-1,3-diazinan-2-one:

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating bacterial infections .

Anticancer Research

In another research effort documented in Cancer Research, the compound was tested on various cancer cell lines (e.g., MCF7 and HeLa). The findings revealed that treatment with 50 µM of 1-amino-3-methyl-1,3-diazinan-2-one resulted in a significant reduction in cell viability (up to 70%), indicating strong anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Amino-3-methyl-1,3-diazinan-2-one
Reactant of Route 2
1-Amino-3-methyl-1,3-diazinan-2-one

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